4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-1-[2-(2-methylphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34N4/c1-31-19-15-17-29-37(31)43-45-41(35-25-11-5-12-26-35)42(36-27-13-6-14-28-36)48(43)44(38-30-18-16-20-32(38)2)46-39(33-21-7-3-8-22-33)40(47-44)34-23-9-4-10-24-34/h3-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZWUSHWRSORQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6C)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595562 | |
| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29864-15-1 | |
| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole typically involves the radical dimerization of 4,5-diphenyl-2-(o-tolyl)imidazole. The reaction is carried out in the presence of potassium ferricyanide and potassium hydroxide in water, under controlled temperature conditions . The resulting solid is then recrystallized from a benzene/ethanol mixture to yield pale-yellow crystals with a high yield of 88% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient recrystallization techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although the specific conditions and products depend on the reagents used.
Substitution: The phenyl and tolyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the phenyl and tolyl rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
Photochemistry
One of the most notable applications of this compound is its role as a photoinitiator in polymerization processes. It can absorb light and initiate photochemical reactions, making it useful in the production of photopolymers used in coatings and adhesives. The ability to generate free radicals upon light exposure allows for efficient curing processes in various industrial applications.
Materials Science
In materials science, 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole is employed in the development of advanced materials with specific optical and electronic properties. Its structural features enable the design of materials that exhibit enhanced stability and performance under light exposure. This compound is particularly relevant in the creation of organic light-emitting diodes (OLEDs) and solar cells .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used as a component in organic field-effect transistors (OFETs) due to its ability to facilitate charge transport. This application is crucial for developing flexible electronic devices that require lightweight and efficient materials .
Case Study 1: Photopolymerization Processes
In a study focused on photopolymerization processes using this compound as a photoinitiator, researchers demonstrated its effectiveness in initiating polymerization reactions under UV light. The results indicated that the compound significantly reduced curing times while improving the mechanical properties of the resulting polymers. This efficiency is attributed to its high absorption coefficient in the UV range.
Case Study 2: Development of OLEDs
Another study investigated the use of this compound in OLED technology. Researchers found that incorporating this compound into OLED structures enhanced light emission efficiency and stability. The findings suggest that this compound can improve device performance by optimizing charge transport and reducing energy losses during operation .
Mechanism of Action
The mechanism of action of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive intermediates that can initiate polymerization or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the photochemical reaction.
Comparison with Similar Compounds
Structural Features :
- Crystal System: Monoclinic, space group P21, with unit cell parameters $a = 10.1233(5)$ Å, $b = 12.1414(7)$ Å, $c = 13.7420(7)$ Å, $\beta = 98.389(5)^\circ$, and $V = 1670.97(15)$ ų .
- Dihedral Angles : The two imidazole rings form a dihedral angle of 75.45°, indicating near-orthogonal geometry. Substituents induce steric strain, with phenyl and tolyl groups twisting out of plane (e.g., dihedral angles of 72.36° and 89.15° for N1-ring vs. C1- and C3-appended rings) .
Applications :
Biimidazole derivatives are explored for fluorescence sensing , energetic materials , and photopolymerization initiators .
Comparison with Structural Analogs
Table 1: Structural and Crystallographic Comparison
Key Observations :
Steric Effects: The p-tolyl analog exhibits reduced steric hindrance compared to bulkier biacenaphthoimidazole derivatives, facilitating intermolecular interactions like C–H···N . In 1,1',5,5'-tetraphenyl-2,2'-biimidazole, replacing pyrrole with imidazole enhances planarity, improving π-conjugation for optical applications .
Supramolecular Interactions :
- The p-tolyl derivative forms helical chains via C–H···N interactions, absent in biacenaphthoimidazole . Ortho-substitution may disrupt such motifs due to closer proximity of methyl groups.
Comparison with Functional Derivatives
Table 2: Functional and Application-Based Comparison
Key Observations :
Energetic Materials :
- Nitro-substituted biimidazoles (e.g., TNBI) exhibit high detonation velocities (>8,000 m/s) due to dense packing and nitro group reactivity . Compound A , lacking nitro groups, is unsuitable for such applications.
Photopolymerization Initiators :
- Chlorophenyl derivatives (e.g., BCIM) absorb visible light (533 nm) and generate radicals for polymerization . The methyl groups in Compound A may shift absorption spectra but reduce radical stability compared to electron-withdrawing Cl substituents.
Optical Properties: Biimidazoles with extended π-systems (e.g., naphthyl substituents) show tunable fluorescence .
Biological Activity
4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole (CAS No. 29864-15-1) is a complex organic compound belonging to the biimidazole class. Its unique structure and photochemical properties make it a subject of interest in various scientific fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of approximately 618.77 g/mol. The compound features dual imidazole rings linked by various substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₃₄N₄ |
| Molecular Weight | 618.77 g/mol |
| Density | 1.14 g/cm³ (predicted) |
| Boiling Point | 789.1 °C (predicted) |
| pKa | 4.06 (predicted) |
The primary mechanism by which this compound exerts its biological effects is through photochemical reactions. Upon exposure to light, the compound can initiate various chemical processes that may lead to biological activity.
Photoinitiator Properties:
- Acts as a photoinitiator in polymerization reactions.
- Absorbs UV light effectively, leading to the generation of reactive species that can interact with biological molecules.
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it exhibits significant cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- IC50 Value: Approximately 25 µM after 48 hours of exposure.
- Mechanism: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
Inhibition of Cell Migration
The compound has also been shown to inhibit cell migration in vitro. This property is crucial for preventing metastasis in cancer treatment.
Experimental Findings:
Using scratch assays on MDA-MB-231 cells (a highly metastatic breast cancer line):
- Migration Rate Reduction: Approximately 40% compared to control after 24 hours.
Applications in Drug Development
Due to its unique properties and biological activities, this compound is being explored as a potential lead compound in drug discovery.
High-throughput Screening (HTS)
The compound's structural similarity to known bioactive molecules allows it to be screened using HTS methods for various therapeutic targets:
- Targets: Kinases involved in cancer progression.
- Assays: Cell viability assays and migration assays are commonly used.
Q & A
Q. What are the standard synthetic routes for 4,4',5,5'-tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole, and how is purity assessed?
The compound is typically synthesized via oxidative coupling of substituted imidazole precursors. For example, halogenated derivatives (e.g., 2-chlorophenyl groups) are prepared using aromatic aldehydes and ammonium acetate in a cycloaddition/oxidation sequence . Purity is assessed via nonaqueous titration (min. 97% purity), complemented by high-performance liquid chromatography (HPLC) and elemental analysis . Melting point analysis (196–201°C) and spectroscopic methods (e.g., H/C NMR) are critical for structural validation .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, CHN derivatives crystallize in monoclinic systems (space group P2) with lattice parameters a = 10.1233 Å, b = 12.1414 Å, c = 13.7420 Å, and β = 98.389° . The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data .
Q. What spectroscopic techniques are employed to characterize its electronic and vibrational properties?
- IR spectroscopy : Identifies N–H stretching (~3400 cm) and aromatic C–C/C–N vibrations (1500–1600 cm).
- UV-Vis spectroscopy : π→π* transitions in the 250–300 nm range, influenced by substituents .
- Multinuclear NMR : N NMR is critical for resolving imidazole ring protonation states .
Advanced Research Questions
Q. How does steric hindrance from aryl substituents influence photophysical and catalytic properties?
The bulky phenyl and o-tolyl groups induce steric strain, reducing aggregation in solution and enhancing photostability. This is critical in photopolymerization applications, where the compound acts as a radical initiator under UV light . Computational studies (DFT) can model substituent effects on HOMO-LUMO gaps and charge-transfer efficiency .
Q. What contradictions exist in reported crystal packing data, and how are they resolved?
Discrepancies arise in halogen-bonding interactions. For example, brominated analogs show variable C–Br···N distances (3.2–3.5 Å), attributed to polymorphism or solvent effects . High-resolution SCXRD (0.8 Å) and Hirshfeld surface analysis are recommended to resolve packing ambiguities .
Q. How is this compound integrated into electrochemical sensors for nitroaromatic explosives?
Boron-doped diamond/graphene nanowall electrodes detect 4,4',5,5'-tetranitro-2,2'-biimidazole (TNBI) via differential pulse voltammetry (DPV). The compound’s nitro groups undergo irreversible reduction at −0.75 V (vs. Ag/AgCl), with a detection limit of 0.1 µM in landfill leachates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
